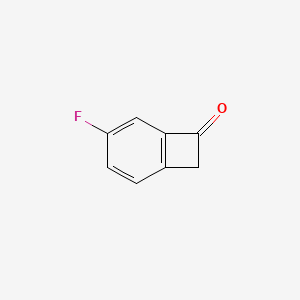

5-Fluorobenzocyclobutene-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated polycyclic aromatic hydrocarbons, including structures related to "5-Fluorobenzocyclobutene-1(2H)-one," has been achieved through methods such as Julia-Kocienski olefination and oxidative photocyclization. These methods have proven effective for regiospecific fluorination, showing yields ranging from 66-83% for the conversion to fluorinated products (Banerjee et al., 2016). Efficient synthesis strategies also involve the use of intramolecular Diels-Alder cycloaddition of o-xylylenes, facilitating the creation of aromatic A-rings with fluorine substituents (Maurin, Ibrahim-ouali, & Santelli, 2002).

Molecular Structure Analysis

X-ray crystallographic studies have provided insights into the molecular shapes of fluorinated compounds, showing that the fluorine atom induces deviations from planarity in certain molecular series and affects the stacking distance between molecules. These structural alterations have implications for the compound's reactivity and physical properties (Banerjee et al., 2016).

Chemical Reactions and Properties

Fluorobenzenes have been subjected to nucleophilic aroylation, demonstrating the reactivity of fluorine-containing compounds toward the substitution with aroyl groups. This process underscores the versatility of fluorinated compounds in synthetic chemistry, enabling the production of polysubstituted benzophenones (Suzuki et al., 2008).

Physical Properties Analysis

The introduction of fluorine atoms into polycyclic aromatic hydrocarbons impacts their physical properties, such as molecular shape and electronic distribution. Fluorination has been shown to cause small deviations from planarity and influence the nonplanarity and stacking interactions in these molecules (Banerjee et al., 2016).

Chemical Properties Analysis

Fluorinated compounds exhibit unique chemical reactivity, as demonstrated by their participation in reactions like nucleophilic aroylation. The presence of a fluorine atom can significantly alter the chemical behavior of these molecules, making them valuable intermediates in organic synthesis (Suzuki et al., 2008).

Scientific Research Applications

Synthetic Applications

5-Fluorobenzocyclobutene-1(2H)-one serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures. For instance, the synthesis of new steroids possessing an aromatic A-ring with a 2-hydroxy or a 2-fluoro substituent utilizes 5-fluoro-1-iodobenzocyclobutene as a key intermediate. This approach leverages an intramolecular Diels−Alder cycloaddition of o-xylylenes, showcasing the compound's utility in accessing structurally diverse steroid frameworks (Maurin, Ibrahim-ouali, & Santelli, 2002).

Material Science Applications

In the realm of material sciences, 5-Fluorobenzocyclobutene-1(2H)-one derivatives find applications in the development of high-performance polymeric materials. For instance, copolymers containing 2,5-bis(4-fluorobenzoyl)benzocyclobutene exhibit notable properties, including solubility and the ability to cross-link into networks upon heating. These materials demonstrate potential for advanced applications, ranging from aerospace to electronics, owing to their exceptional thermal and mechanical properties (Walker, Markoski, & Moore, 1993).

properties

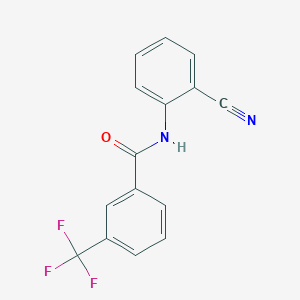

IUPAC Name |

4-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILRCBSBYLVNMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C1=O)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorobenzocyclobutene-1(2H)-one | |

CAS RN |

409060-44-2 |

Source

|

| Record name | 4-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2494953.png)

![N-{1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2494956.png)

![2-[(E)-but-2-enyl]-6-(3-chloro-4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494958.png)

![N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2494959.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494961.png)

![N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2494963.png)

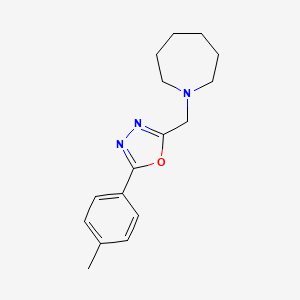

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2494966.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2494968.png)

![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2494976.png)